molecular formula C4H2F3N3O B6268192 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde CAS No. 944906-25-6

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B6268192
CAS No.: 944906-25-6
M. Wt: 165.07 g/mol
InChI Key: JFKOOQUKAXXRON-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a triazole ring.

Safety and Hazards

The safety data sheet for a related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol
  • 5-(trifluoromethyl)-1H-1,2,4-triazole-3-amine

Uniqueness

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific structure, which includes an aldehyde group and a trifluoromethyl group attached to a triazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde involves the reaction of 5-amino-1,2,4-triazole with trifluoroacetaldehyde in the presence of a suitable oxidizing agent to yield the desired product.", "Starting Materials": [ "5-amino-1,2,4-triazole", "trifluoroacetaldehyde", "oxidizing agent" ], "Reaction": [ "To a solution of 5-amino-1,2,4-triazole in a suitable solvent, add trifluoroacetaldehyde.", "Add an oxidizing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

944906-25-6

Molecular Formula

C4H2F3N3O

Molecular Weight

165.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C4H2F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h1H,(H,8,9,10)

InChI Key

JFKOOQUKAXXRON-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NNC(=N1)C(F)(F)F

Purity

90

Origin of Product

United States

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